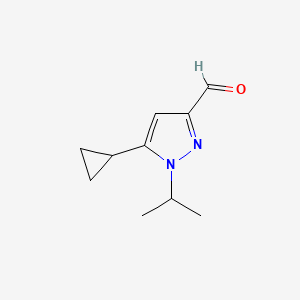![molecular formula C19H20N4O B3290619 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 86589-81-3](/img/structure/B3290619.png)
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one, also known as BPT, is a chemical compound that has been widely studied for its potential therapeutic applications. BPT belongs to the class of benzotriazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism Of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. In addition, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses. These findings suggest that 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one may have a broad range of therapeutic applications.
Biochemical And Physiological Effects
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been found to exhibit a range of biochemical and physiological effects. Research has shown that 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease. These effects make 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has several advantages for lab experiments. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is relatively easy to synthesize and can be obtained in high purity and yield. In addition, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to using 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one in lab experiments. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is a relatively new compound, and there is still much to be learned about its properties and potential therapeutic applications. In addition, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one research. One area of research is the development of new drugs based on 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one and its effects on various signaling pathways. In addition, further studies are needed to determine the safety and efficacy of 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one in humans. Overall, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is a promising compound with a range of potential therapeutic applications, and further research is needed to fully explore its properties and potential.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been extensively studied for its potential therapeutic applications. Research has shown that 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus. These properties make 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19-17-8-4-5-9-18(17)20-21-23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFHYOXNTYCUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3N=N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-](/img/structure/B3290567.png)






![tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B3290603.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B3290621.png)
![N-cyclopentyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3290629.png)